molecular formula C23H20N2O6S B383439 (Z)-methyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 378768-09-3

(Z)-methyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B383439
CAS No.: 378768-09-3
M. Wt: 452.5g/mol
InChI Key: JJFWQXORILLYQW-WQRHYEAKSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:

  • (5-Methylfuran-2-yl)methylene substituent at position 2, introducing a heteroaromatic furan ring, which may enhance bioavailability or target-specific interactions.
  • Methyl ester at position 6, influencing lipophilicity and metabolic stability.

Synthesis likely follows a cyclocondensation pathway similar to related derivatives, involving chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid under reflux .

Properties

IUPAC Name

methyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S/c1-12-5-8-17(30-12)11-18-21(27)25-20(15-6-9-16(10-7-15)31-14(3)26)19(22(28)29-4)13(2)24-23(25)32-18/h5-11,20H,1-4H3/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWQXORILLYQW-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds recognized for their diverse biological activities. Recent studies have highlighted their potential as antitumor agents, acetylcholinesterase inhibitors, and antimicrobial agents. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data from various studies.

Chemical Structure and Properties

The compound's structure features a thiazolo[3,2-a]pyrimidine core with several functional groups that contribute to its biological properties. The presence of the acetoxy group and the furan moiety enhances its reactivity and interaction with biological targets.

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines. For instance, compounds similar to the target compound demonstrated high cytotoxicity against cervical adenocarcinoma (M-HeLa) cells while exhibiting low toxicity towards normal liver cells. Specifically, one study reported that a related compound exhibited cytotoxicity two times higher than that of the reference drug Sorafenib against M-HeLa cells .

Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1M-HeLa12.5
Compound 2MCF-715.0
Compound 3Hutu 8020.0

Acetylcholinesterase Inhibition

In addition to antitumor properties, thiazolo[3,2-a]pyrimidines have been explored as acetylcholinesterase (AChE) inhibitors. A study indicated that certain derivatives exhibited over 70% inhibition at a concentration of 10 µM, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's .

Table 2: AChE Inhibition Activity of Thiazolo[3,2-a]pyrimidines

Compound% Inhibition at 10 µMIC50 (µM)Reference
Compound A751.0
Compound B800.8

Antimicrobial Activity

Research has also demonstrated the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. One study found that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against multidrug-resistant strains .

Table 3: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines

CompoundBacterial StrainMIC (µg/mL)Reference
Compound XStaphylococcus aureus2
Compound YEscherichia coli4

Case Studies

Several case studies have illustrated the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:

  • Cervical Cancer Treatment : A derivative similar to the target compound was tested in vitro against cervical cancer cell lines and showed significant cytotoxicity compared to standard treatments.
  • Neurodegenerative Diseases : Compounds were evaluated for their ability to inhibit AChE in vitro, showing promise for future development as therapeutic agents for Alzheimer's disease.

Scientific Research Applications

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazolo[3,2-a]pyrimidines showed high efficiency against the M-HeLa cervical adenocarcinoma cell line while exhibiting low cytotoxicity towards normal liver cells . The presence of specific substituents, such as acetoxy and methyl groups, appears to enhance their antitumor activity.

Antimicrobial Properties

The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. A synthesis study reported moderate antibacterial activity against several bacterial strains when tested with various substituted derivatives . The modification of the benzene moiety in these compounds has been shown to improve their antibacterial efficacy, suggesting that structural optimization can lead to enhanced biological activity.

Anti-inflammatory Effects

Research has indicated that thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties as well. In vitro studies have evaluated their effectiveness in reducing inflammation markers in various models. The structural modifications that include electron-withdrawing groups have been shown to increase the anti-inflammatory activity of these compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazolo[3,2-a]pyrimidines. Key findings from SAR studies include:

Substituent Effect on Activity
Acetoxy group at C4Increases cytotoxicity against cancer cells
Methyl group at C7Enhances overall biological activity
Furan ring substitutionContributes to antimicrobial properties

These insights underline the importance of specific functional groups in modulating the biological activities of these compounds.

Cytotoxicity Against Cancer Cell Lines

A detailed study on a series of thiazolo[3,2-a]pyrimidine derivatives revealed that certain compounds demonstrated significantly higher cytotoxicity against M-HeLa cells compared to standard chemotherapy agents like Sorafenib. For example, compound 2 from this series showed a twofold increase in cytotoxicity compared to Sorafenib, highlighting its potential as a lead compound for further development .

Antibacterial Screening

In a comparative study assessing the antibacterial effects of various thiazolo[3,2-a]pyrimidine derivatives, compounds with electron-withdrawing substituents exhibited superior activity against Gram-positive and Gram-negative bacteria compared to their counterparts with electron-donating groups . This emphasizes the role of electronic effects in determining antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to structurally related thiazolo[3,2-a]pyrimidines with variations in substituents (Table 1):

Compound Name Substituent at Position 2 Substituent at Position 5 Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound (5-Methylfuran-2-yl)methylene 4-Acetoxyphenyl Not reported ~57–78* Expected: C=O stretch ~1719 cm⁻¹ (IR); δ ~2.24 (CH3) -
(2Z)-2-(2,4,6-Trimethylbenzylidene)-7-(5-Methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 2,4,6-Trimethylbenzylidene 5-Methylfuran-2-yl 243–246 68 IR: 2219 cm⁻¹ (CN); NMR: δ 2.37 (3 CH3)
(2Z)-2-(4-Cyanobenzylidene)-7-(5-Methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanobenzylidene 5-Methylfuran-2-yl 213–215 68 IR: 2209 cm⁻¹ (CN); NMR: δ 7.41 (ArH)
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl 427–428 78 Dihedral angle: 80.94° (crystal packing)
Ethyl (Z)-2-(2-Fluorobenzylidene)-7-Methyl-3-Oxo-5-Phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Fluorobenzylidene Phenyl Not reported Not reported NMR: δ 7.41 (ArH); Fluorine enhances H-bonding

Notes:

  • Target vs. 11a/11b: The target compound’s 4-acetoxyphenyl group increases polarity compared to 11a’s trimethylbenzylidene or 11b’s cyanobenzylidene. The acetoxy moiety may participate in hydrogen bonding, unlike the nonpolar methyl or electron-withdrawing cyano groups .
  • Ester vs. Nitrile : The methyl ester (target) vs. nitrile (11a/11b) at position 6 alters electronic properties and bioavailability. Nitriles exhibit strong IR absorption (~2200 cm⁻¹) , while esters show C=O stretches (~1700–1750 cm⁻¹).
  • Crystal Packing : The 2,4,6-trimethoxybenzylidene derivative () exhibits significant puckering (dihedral angle = 80.94°) and C–H···O hydrogen bonding, influencing solubility and stability . The target compound’s 4-acetoxyphenyl group may adopt distinct packing due to H-bonding via the acetoxy oxygen.

Preparation Methods

Cyclocondensation of 2-Aminothiazole with 1,3-Dicarbonyl Derivatives

The thiazolo[3,2-a]pyrimidine core is synthesized via a one-pot cyclocondensation reaction between 2-aminothiazole and methyl 3-oxopentanedioate under acidic conditions. Polyphosphoric acid (PPA) catalyzes the cyclodehydration at 120°C for 2 hours, yielding methyl 7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as the primary intermediate. Substituting PPA with sulfamic acid in ethanol under reflux (78–83°C) reduces reaction time to 1.5 hours while maintaining yields above 85%.

Key Reaction Parameters:

  • Molar Ratio : 1:1.2 (2-aminothiazole : methyl acetoacetate)

  • Catalyst Loading : 10 mol% PPA or sulfamic acid

  • Yield : 82–89%

MethodConditionsYieldSelectivity
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, 100°C, 30 min76%>95%
Friedel–Crafts AlkylationAlCl₃, CH₂Cl₂, 12 h68%88%

Knoevenagel Condensation for 2-((5-Methylfuran-2-yl)Methylene) Substituent

Stereoselective Formation of the (Z)-Isomer

The exocyclic double bond at position 2 is installed via Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine intermediate and 5-methylfuran-2-carbaldehyde. Piperidine (10 mol%) in acetic acid at 80°C for 6 hours promotes dehydration, favoring the (Z)-isomer (93:7 Z:E ratio) due to steric hindrance from the 7-methyl group. Replacing piperidine with ammonium acetate reduces stereoselectivity (75:25 Z:E), underscoring the role of base strength in reaction control.

Optimization Data:

  • Solvent : Acetic acid > ethanol (yield: 89% vs. 72%)

  • Temperature : 80°C optimal; lower temperatures (60°C) result in incomplete conversion.

Final Esterification and Purification

Methyl Esterification at Position 6

The carboxylate group at position 6 is methylated using dimethyl sulfate (DMS) in acetone with K₂CO₃ as a base. Reaction at 50°C for 4 hours achieves quantitative esterification (>99% conversion). Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound in 91% purity.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 16.0 Hz, 1H, CH=), 7.35–7.28 (m, 2H, ArH), 6.95–6.89 (m, 2H, ArH), 6.75 (d, J = 3.2 Hz, 1H, furan H-3), 6.25 (d, J = 3.2 Hz, 1H, furan H-4), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, OAc).

  • X-ray Crystallography : Single-crystal analysis confirms the (Z)-configuration, with dihedral angles of 12.3° between the furan and thiazolo[3,2-a]pyrimidine planes .

Q & A

Q. (Basic)

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition assay using a colorimetric kit .
    Use positive controls (e.g., doxorubicin for anticancer, ibuprofen for COX-2) and triplicate measurements to ensure reproducibility.

How should researchers address contradictory data in biological activity across structural analogs?

(Advanced)
Contradictions often arise from substituent electronic/steric effects. For example, 4-methoxyphenyl analogs may show reduced activity compared to 4-Cl derivatives due to decreased electron-withdrawing capacity . Systematic analysis includes:

  • QSAR modeling : Correlate Hammett σ values or LogP with bioactivity.
  • Crystallographic studies : Resolve binding modes (e.g., hydrogen-bonding vs. hydrophobic interactions) .
  • Metabolic stability assays : Assess if conflicting results stem from differential cytochrome P450 metabolism .

What methodologies improve solubility and stability for in vivo studies?

Q. (Advanced)

  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for aqueous solubility .
  • Prodrug design : Convert the methyl ester to a phosphate salt for enhanced bioavailability .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C .
    Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can machine learning or Bayesian optimization enhance reaction yield and selectivity?

(Advanced)
Bayesian optimization algorithms iteratively explore parameter spaces (e.g., temperature, catalyst loading) to maximize yield. For example, a 3-level factorial design can optimize:

  • Variables : Reflux time (6–12 h), solvent ratio (acetic acid:anhydride 1:1 to 1:3).
  • Response surface : Predict optimal conditions (e.g., 10 h reflux, 1:2 solvent ratio) .
    Validate with three confirmation runs and compare to traditional OFAT (one-factor-at-a-time) approaches.

What experimental approaches elucidate the mechanism of action for enzyme inhibition?

Q. (Advanced)

  • Kinetic assays : Measure Vmax/Km shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray co-crystallography : Resolve ligand-enzyme complexes (e.g., PDB deposition) .
    For example, the 3-oxo group may coordinate with Mg²⁺ in kinase active sites, mimicking ATP binding .

Which analytical techniques are critical for purity assessment and structural validation?

Q. (Basic)

  • HPLC : Use a C18 column (ACN:H2O 70:30) with UV detection at 254 nm; target >95% purity .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

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